molecular formula C₂₃H₃₁ClO₆ B1142585 (6β,11β)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregn-4-ene-3,20-dione CAS No. 60149-18-0

(6β,11β)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregn-4-ene-3,20-dione

Cat. No.: B1142585
CAS No.: 60149-18-0
M. Wt: 438.94
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Description

(6β,11β)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregn-4-ene-3,20-dione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6β,11β)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregn-4-ene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Chlorination: Introduction of a chlorine atom at the 6-position.

    Acetylation: Addition of an acetyl group at the 21-position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Processing: Sequential addition of reagents and catalysts in a controlled environment.

    Purification: Use of chromatography and recrystallization techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(6β,11β)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like thionyl chloride.

Major Products

The major products formed from these reactions include various hydroxylated, chlorinated, and acetylated derivatives of the parent compound.

Scientific Research Applications

(6β,11β)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregn-4-ene-3,20-dione has several scientific research applications:

    Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.

    Biology: Investigated for its effects on cellular processes and gene expression.

    Medicine: Used in the development of anti-inflammatory and immunosuppressive drugs.

    Industry: Employed in the production of pharmaceutical formulations.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes involved in inflammatory and immune responses. The molecular targets include various cytokines, enzymes, and adhesion molecules.

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: Another corticosteroid with similar anti-inflammatory properties.

    Dexamethasone: A more potent corticosteroid used in various inflammatory conditions.

    Hydrocortisone: A naturally occurring corticosteroid with a broader range of applications.

Uniqueness

(6β,11β)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregn-4-ene-3,20-dione is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications enhance its potency and duration of action compared to other corticosteroids.

Properties

CAS No.

60149-18-0

Molecular Formula

C₂₃H₃₁ClO₆

Molecular Weight

438.94

Synonyms

6α-Chloro-11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-Acetate; 

Origin of Product

United States

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